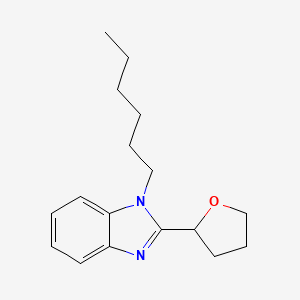![molecular formula C14H12N3O2+ B11418069 1-[2-(1,2-Benzoxazol-3-ylamino)-2-oxoethyl]pyridinium](/img/structure/B11418069.png)
1-[2-(1,2-Benzoxazol-3-ylamino)-2-oxoethyl]pyridinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[(1,2-BENZOXAZOL-3-YL)CARBAMOYL]METHYL}PYRIDIN-1-IUM is a complex organic compound that features a benzoxazole moiety linked to a pyridinium ion through a carbamoylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(1,2-BENZOXAZOL-3-YL)CARBAMOYL]METHYL}PYRIDIN-1-IUM typically involves the following steps:
Formation of Benzoxazole Moiety: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Carbamoylation: The benzoxazole derivative is then reacted with a suitable isocyanate to introduce the carbamoyl group.
Quaternization: The final step involves the reaction of the carbamoyl-substituted benzoxazole with a pyridine derivative under conditions that promote the formation of the pyridinium ion.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{[(1,2-BENZOXAZOL-3-YL)CARBAMOYL]METHYL}PYRIDIN-1-IUM can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: Oxidized derivatives of the benzoxazole and pyridinium rings.
Reduction: Reduced forms of the carbamoyl and pyridinium groups.
Substitution: Substituted pyridinium derivatives.
Scientific Research Applications
1-{[(1,2-BENZOXAZOL-3-YL)CARBAMOYL]METHYL}PYRIDIN-1-IUM has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the benzoxazole moiety.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1-{[(1,2-BENZOXAZOL-3-YL)CARBAMOYL]METHYL}PYRIDIN-1-IUM exerts its effects is largely dependent on its interaction with biological molecules. The benzoxazole moiety can interact with nucleic acids and proteins, potentially disrupting their normal function. The pyridinium ion can facilitate cellular uptake and localization, enhancing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole Derivatives: Compounds like 2-(2-hydroxyphenyl)benzoxazole share the benzoxazole core and exhibit similar biological activities.
Pyridinium Compounds: Quaternary pyridinium salts such as N-methylpyridinium chloride are structurally related and used in similar applications.
Uniqueness
1-{[(1,2-BENZOXAZOL-3-YL)CARBAMOYL]METHYL}PYRIDIN-1-IUM is unique due to the combination of the benzoxazole and pyridinium moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various research and industrial applications.
Properties
Molecular Formula |
C14H12N3O2+ |
|---|---|
Molecular Weight |
254.26 g/mol |
IUPAC Name |
N-(1,2-benzoxazol-3-yl)-2-pyridin-1-ium-1-ylacetamide |
InChI |
InChI=1S/C14H11N3O2/c18-13(10-17-8-4-1-5-9-17)15-14-11-6-2-3-7-12(11)19-16-14/h1-9H,10H2/p+1 |
InChI Key |
RPYGOUZLXXGRSB-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC=[N+](C=C1)CC(=O)NC2=NOC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]propyl}-2-phenoxyacetamide](/img/structure/B11417989.png)

![5-chloro-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(propylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11417999.png)
![2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B11418000.png)
![3-(2-chlorophenyl)-1-(3-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11418010.png)

![2-{[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino}-N-(2-phenylethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11418028.png)
![7-(4-chlorophenyl)-3-(furan-2-yl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11418040.png)
![3-(4-ethylphenyl)-1-(4-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11418044.png)
![methyl 4-[8-cyano-3-hydroxy-3-(4-methylphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridin-7-yl]benzoate](/img/structure/B11418048.png)
![Diethyl (5-{[2-(4-methoxyphenyl)ethyl]amino}-2-[(4-methoxyphenyl)methyl]-1,3-oxazol-4-YL)phosphonate](/img/structure/B11418050.png)
![3-{4-[(4-methylphenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[3-(4-methylpiperazin-1-yl)propyl]propanamide](/img/structure/B11418055.png)
![N-[3-[benzyl(methyl)amino]propyl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butanamide](/img/structure/B11418056.png)
![3-[2-(cyclohexylamino)-4-(4-methoxyphenyl)-1,3-thiazol-5-yl]propanoic Acid](/img/structure/B11418057.png)
